(S)-3-Hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid
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Overview
Description
(S)-3-Hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxy group, a sulfonamido group, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid typically involves the following steps:
Formation of the Sulfonamide: The initial step involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents under controlled conditions.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The sulfonamido group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(S)-3-Hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonamido groups play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl hydrazide: Used as a reducing agent and in the formation of diazene.
2,4,6-Triisopropylbenzenethiol: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
(S)-3-Hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO5S/c1-10(2)13-7-14(11(3)4)17(15(8-13)12(5)6)25(23,24)19-16(9-20)18(21)22/h7-8,10-12,16,19-20H,9H2,1-6H3,(H,21,22)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSICJUKYJYQGH-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CO)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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